N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, isoindolyl, and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with phthalic anhydride to form the isoindolyl intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone
- 3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone
- 3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone
Uniqueness
N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
Molecular Formula |
C17H9Cl2F3N2O3 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C17H9Cl2F3N2O3/c18-12-6-5-9(7-13(12)19)23(16(27)17(20,21)22)8-24-14(25)10-3-1-2-4-11(10)15(24)26/h1-7H,8H2 |
InChI Key |
GSANEDWQDPMWDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC(=C(C=C3)Cl)Cl)C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC(=C(C=C3)Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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